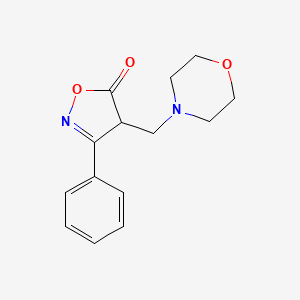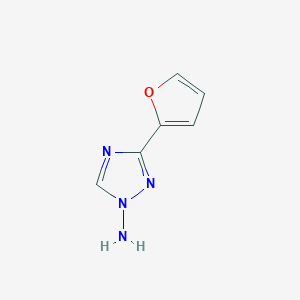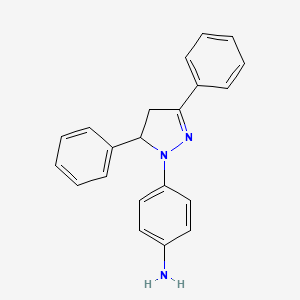
Benzenamine, 4-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline is a heterocyclic compound that features a pyrazole ring fused with an aniline moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The pyrazole ring is known for its biological activity, and the aniline group can enhance the compound’s reactivity and binding properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline typically involves the cyclocondensation of hydrazine derivatives with α, β-unsaturated carbonyl compounds. One common method includes the reaction of 3,5-diphenyl-4,5-dihydro-1H-pyrazole with aniline under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The use of green catalysts, such as vitamin B1, has been explored to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The aniline group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Similar structure but lacks the aniline group.
4-(3,5-Diphenyl-1H-pyrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an aniline group.
3,5-Diphenyl-4,5-dihydro-1H-pyrazole: Lacks the aniline substitution.
Uniqueness: 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline is unique due to the presence of both the pyrazole and aniline moieties, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Propiedades
Número CAS |
63367-48-6 |
|---|---|
Fórmula molecular |
C21H19N3 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)aniline |
InChI |
InChI=1S/C21H19N3/c22-18-11-13-19(14-12-18)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15,22H2 |
Clave InChI |
DWPSQOXAKALLSA-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


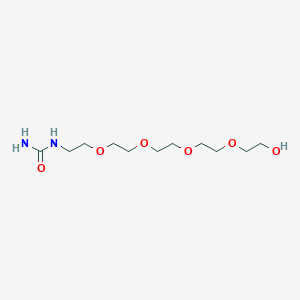
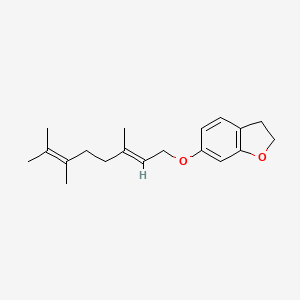
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)

![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)
![5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B12878863.png)
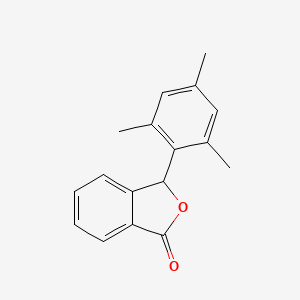
![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)
![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
![2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)
